molecular formula C8H7BrN2O B1292616 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 1000341-22-9

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1292616
CAS RN: 1000341-22-9
M. Wt: 227.06 g/mol
InChI Key: ALOHKXVQDVMENU-UHFFFAOYSA-N
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Description

“3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the molecular formula C8H7BrN2O . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .

Scientific Research Applications

Synthesis of Biologically Active Molecules

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine: serves as a key intermediate in the synthesis of various biologically active molecules. Its structure is conducive to further functionalization, allowing for the creation of compounds with potential pharmacological properties .

Development of Anticancer Agents

This compound has been utilized in the design and synthesis of molecules with anticancer activity. The pyrrolopyridine core is often found in compounds that exhibit inhibitory effects on certain cancer cell lines, making it a valuable scaffold in medicinal chemistry .

Neurological Disease Research

Derivatives of pyrrolopyridine, including 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine , have shown promise in the treatment of neurological diseases. They have been studied for their potential use in modulating neurological pathways and treating conditions such as Alzheimer’s disease .

Antidiabetic Applications

Research has indicated that pyrrolopyridine derivatives can play a role in managing diabetes. They have been found to influence blood glucose levels, suggesting potential applications in the treatment of diabetes and related metabolic disorders .

Anti-Inflammatory Properties

The compound’s derivatives have been evaluated for their anti-inflammatory properties. By modulating inflammatory pathways, they could contribute to the treatment of chronic inflammatory diseases .

Analgesic Potential

Studies have explored the analgesic properties of pyrrolopyridine derivatives. These compounds may offer new avenues for pain management, particularly in cases where traditional analgesics are ineffective .

Antimicrobial Activity

The structural motif of pyrrolopyridine is present in compounds with antimicrobial activity. This includes potential treatments for bacterial and viral infections, where the compound’s derivatives could serve as lead structures for new antimicrobial agents .

Chemical Biology and Probe Development

In chemical biology, 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can be used to develop probes that help in understanding biological processes at the molecular level. These probes can be used to tag or modify biological molecules, aiding in the study of cellular functions and disease mechanisms .

Future Directions

The broad spectrum of pharmacological properties of pyrrolo[3,4-c]pyridine derivatives is the main reason for developing new compounds containing this scaffold . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

properties

IUPAC Name

3-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-7-5(9)4-11-6(7)2-3-10-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOHKXVQDVMENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646756
Record name 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

CAS RN

1000341-22-9
Record name 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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